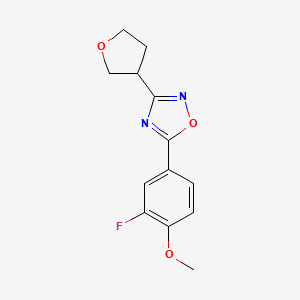

![molecular formula C19H22N4O2 B5537618 2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds often involves multi-step chemical reactions, including condensations, cyclizations, and functional group transformations. Techniques such as the Friedländer synthesis are commonly employed for constructing the imidazo[1,2-a]pyridine core, starting from 2-aminopyridines and various carbonyl compounds under specific conditions (Lindström, 1995)(Lindström, 1995).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including those with additional functional groups, has been elucidated through techniques like X-ray crystallography and NMR spectroscopy. These studies reveal complex molecular geometries, with the arrangement of rings and substituents significantly impacting the compound's reactivity and physical properties (Adib et al., 2008)(Adib et al., 2008).

Chemical Reactions and Properties

Compounds featuring the imidazo[1,2-a]pyridine core can undergo various chemical reactions, including nucleophilic substitutions, oxidations, and further ring closures. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the rings, which can affect the reactivity of different positions within the molecule (Abdelhamid et al., 1988)(Abdelhamid et al., 1988).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular structure. The introduction of different substituents can lead to significant variations in these properties, affecting the compound's behavior in different environments (Wang et al., 2006)(Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the molecule. The imidazo[1,2-a]pyridine core, in particular, can participate in hydrogen bonding and π-π interactions, which can be exploited in the design of materials and pharmaceuticals (Sun et al., 2007)(Sun et al., 2007).

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Related Compounds

Compounds with similar structural features, such as heterocyclic compounds, imidazopyridines, and pyrrolidines, have been extensively studied for their diverse chemical properties and applications. For instance, the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes have been reviewed, highlighting the preparation procedures, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these ligands. Such compounds have shown potential in various fields, including coordination chemistry and potential pharmaceutical applications, due to their versatile properties and ability to form complex compounds with interesting biological activities (Boča, Jameson, & Linert, 2011).

Potential in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a structural component resembling that in the specified compound, is widely used in medicinal chemistry to derive compounds for treating human diseases. The pyrrolidine scaffold is prized for its ability to explore pharmacophore space efficiently due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This review of bioactive molecules characterized by the pyrrolidine ring and its derivatives highlights their target selectivity and potential in drug development, emphasizing the importance of this scaffold in the synthesis of new biologically active compounds (Li Petri et al., 2021).

Applications in Organic Synthesis and Catalysis

The synthesis and application of quinazoline derivatives, including those with imidazopyridine rings, have been reported for their uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This review specifically reports on luminescent small molecules and chelate compounds incorporating a quinazoline or pyrimidine ring, highlighting their relevance to photo- and electroluminescence and their significant value in creating novel optoelectronic materials (Lipunova et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine” is not available, some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of certain enzymes. For example, 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides were identified as Mtb pantothenate synthetase (PS) inhibitors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12(2)17-9-14(21-25-17)16-5-4-8-23(16)19(24)15-11-22-10-13(3)6-7-18(22)20-15/h6-7,9-12,16H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWJEUSKWITVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC3C4=NOC(=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(5-Isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

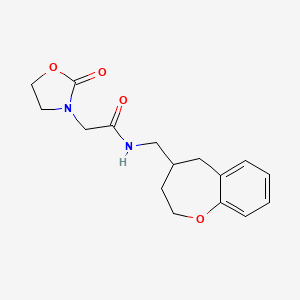

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

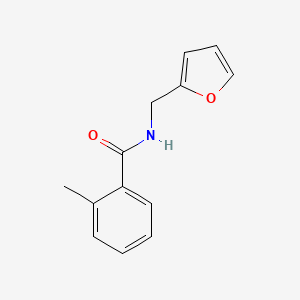

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)